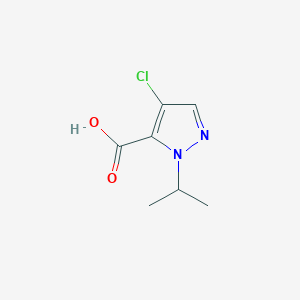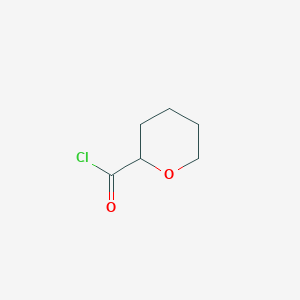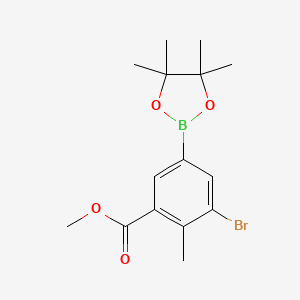![molecular formula C18H17ClN2O3 B2829105 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenethylpropanamide CAS No. 902253-49-0](/img/structure/B2829105.png)
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
The compound has been explored for its antinociceptive activity, where derivatives of (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide were synthesized and tested for pain-relieving properties. These compounds, including the focus chemical, were compared with standard drugs like dipyrone and aspirin, showing significant antinociceptive activities in various tests, indicating its potential as a novel pain management therapy (Önkol et al., 2004).
Environmental Science Applications
Research in environmental science has explored the degradation of chlorobenzene and its oxidation products by hydroxyl radicals generated with Fenton's reagent. This process, which could involve compounds structurally related to 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenethylpropanamide, showed that chlorophenols, dichlorobiphenyls, and phenolic polymers were the predominant initial products, highlighting the potential environmental impact and degradation pathways of similar compounds (Sedlak & Andren, 1991).
Agricultural Science Applications
In agricultural science, the synthesis and evaluation of dimethylpropynylbenzamides, which share a similar benzamide core with the focus compound, were investigated for their herbicidal activity on annual and perennial grasses. This research underscores the potential utility of such compounds in forage legumes, turf grasses, and cultivated crops, offering a glimpse into the agricultural applications of chemically related compounds (Viste et al., 1970).
Propiedades
IUPAC Name |
3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c19-14-6-7-16-15(12-14)21(18(23)24-16)11-9-17(22)20-10-8-13-4-2-1-3-5-13/h1-7,12H,8-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYXZJKKJWUKTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2829024.png)




![[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2829034.png)

![(E)-N-[2-methoxy-4-[3-methoxy-4-[[(E)-3-(5-nitrothiophen-2-yl)prop-2-enoyl]amino]phenyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide](/img/structure/B2829036.png)

![2,6-Dimethyl-4-[2-(trifluoromethyl)benzoyl]morpholine](/img/structure/B2829039.png)

![6-Benzyl-7-(4-ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2829043.png)

